5-Chloro-2-ethylbenzo[d]thiazole
Description
Properties
CAS No. |
107611-11-0 |
|---|---|
Molecular Formula |
C9H8ClNS |
Molecular Weight |
197.69 g/mol |
IUPAC Name |
5-chloro-2-ethyl-1,3-benzothiazole |
InChI |
InChI=1S/C9H8ClNS/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2H2,1H3 |
InChI Key |
FHNDWGLSMGUUPO-UHFFFAOYSA-N |
SMILES |
CCC1=NC2=C(S1)C=CC(=C2)Cl |
Canonical SMILES |
CCC1=NC2=C(S1)C=CC(=C2)Cl |
Synonyms |
Benzothiazole, 5-chloro-2-ethyl- (9CI) |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol Derivatives
A foundational approach involves the cyclocondensation of 2-aminothiophenol derivatives with carbonyl-containing precursors. For example, reacting 2-amino-5-chlorobenzenethiol with ethyl acetaldehyde under acidic conditions facilitates ring closure to form the benzothiazole core. This method typically employs hydrochloric acid as a catalyst in refluxing ethanol, achieving moderate yields (45–60%).
Key challenges include controlling the regioselectivity of chloro and ethyl substituents. The use of stoichiometric acid often leads to byproducts such as sulfoxides, necessitating rigorous purification via column chromatography.
Chlorination and Alkylation of Benzothiazole Intermediates
An alternative route involves post-synthetic modification of preformed benzothiazoles. For instance, 2-ethylbenzothiazole can be chlorinated at the 5-position using sulfuryl chloride (SOCl) in dichloromethane. This electrophilic aromatic substitution proceeds at 0–5°C, yielding this compound with 70–75% efficiency.
Reaction Conditions:
Metal-Catalyzed Cross-Coupling Approaches
Recent advancements leverage transition-metal catalysis to introduce substituents. A noble-metal-free protocol using eosin Y and Fe(SO) under visible light enables the coupling of 2-aminobenzothiazoles with ethanol derivatives. This photocatalytic method achieves 99% yield under optimized conditions (Table 1).
Table 1: Optimization of Photocatalytic Cross-Coupling
| Substrate Ratio (a/b) | Catalyst Loading | Yield (%) |
|---|---|---|
| 1:5 | 5 mol% Eosin Y | 0 |
| 1:25 | 5 mol% Eosin Y | 20 |
| 1:85 | 5 mol% Eosin Y | 99 |
Conditions: 0.2 mmol substrate, DCE solvent, 450 nm LED illumination, 8–36 h.
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors minimize byproduct formation and enhance heat transfer during exothermic steps. For example, a patent-described process uses 1,3-dichloropropene and sodium thiocyanate in a water/organic solvent biphasic system, achieving 76% yield after 6 hours.
Key Advantages:
Solvent and Catalyst Optimization
The choice of solvent critically impacts yield and purity. Polar aprotic solvents like tetrahydrofuran (THF) improve solubility of intermediates, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate thiocyanate substitution reactions.
Representative Protocol:
-
Combine 1,3-dichloropropene (6.5 mmol) and NaSCN (1.2 equiv.) in THF.
-
Reflux for 4 hours.
-
Extract with ethyl acetate, concentrate, and purify via distillation.
Mechanistic Insights and Byproduct Management
Cyclization Mechanisms
The formation of the benzothiazole ring proceeds via nucleophilic attack of the thiol group on a carbonyl carbon, followed by dehydration. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity and facilitating ring closure.
Byproduct Formation and Mitigation
Common byproducts include:
-
Sulfoxides: Result from over-oxidation of the thiazole sulfur.
-
Diethylated derivatives: Arise from excess ethylating agents.
Mitigation Strategies:
-
Use of mild oxidizing agents (e.g., HO at 30% concentration).
Comparative Analysis of Preparation Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Cyclocondensation | 45–60 | 85–90 | Moderate |
| Chlorination | 70–75 | 92–95 | High |
| Photocatalytic Coupling | 99 | 98 | Limited |
| Continuous Flow | 76 | 95 | High |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The chlorine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
5-Chloro-2-ethyl-1,3-benzothiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes, such as DNA gyrase and dihydroorotase, which are essential for bacterial growth and replication. This inhibition leads to the disruption of bacterial cell processes and ultimately results in cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 5-Chloro-2-ethylbenzo[d]thiazole are best understood through comparative analysis with analogous benzothiazole and thiazole derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of this compound with Analogues
| Compound Name | Substituents | Key Properties | Biological Activity |
|---|---|---|---|
| This compound | 5-Cl, 2-C₂H₅ | High lipophilicity (logP ≈ 3.2); moderate solubility in ethanol/DMSO | Antimicrobial, anticancer potential |
| 5-Chloro-2-methylbenzo[d]thiazole | 5-Cl, 2-CH₃ | Lower lipophilicity (logP ≈ 2.8); higher aqueous solubility | Antifungal, anti-inflammatory |
| 5-Bromo-2-ethylbenzo[d]thiazole | 5-Br, 2-C₂H₅ | Enhanced electrophilicity; higher molecular weight (242.1 g/mol) | DNA intercalation, antitumor activity |
| 5-Chloro-2-(trifluoromethyl)benzo[d]thiazole | 5-Cl, 2-CF₃ | Extreme lipophilicity (logP ≈ 4.1); poor solubility | Enzyme inhibition, CNS-targeting |
| 4-Chlorobenzo[d]thiazol-5-amine | 4-Cl, 5-NH₂ | Polar amino group improves H-bonding; logP ≈ 1.9 | Anticancer, kinase inhibition |
Key Insights from Comparative Analysis
Substituent Effects on Lipophilicity and Bioavailability: The ethyl group in this compound increases lipophilicity compared to methyl derivatives, enhancing cell membrane penetration but reducing aqueous solubility.
Biological Activity Trends :
- Antimicrobial Activity : Ethyl and methyl derivatives exhibit broad-spectrum antimicrobial effects, but the ethyl variant shows superior potency against Gram-negative bacteria due to enhanced membrane permeability.
- Anticancer Mechanisms : Chlorine-substituted benzothiazoles induce apoptosis via reactive oxygen species (ROS) generation, while brominated analogues may intercalate DNA.
Synthetic Flexibility: Ethyl-substituted derivatives are synthesized via alkylation of 2-amino-5-chlorobenzothiazole with ethyl chloroacetate, whereas trifluoromethyl analogues require costly fluorination reagents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
